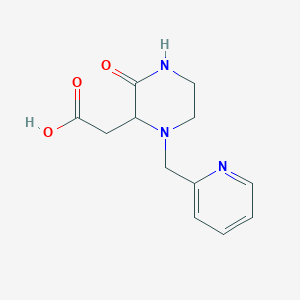![molecular formula C13H15FN2O3 B359640 [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid CAS No. 1033399-99-3](/img/structure/B359640.png)
[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid” is a specialty product used for proteomics research . It has a molecular formula of C13H15FN2O3 and a molecular weight of 266.27 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H15FN2O3 and a molecular weight of 266.27 . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not explicitly provided for this compound in the search results.Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives have found clinical applications, primarily targeting depression, psychosis, or anxiety. These compounds, including buspirone and trazodone, undergo extensive metabolic transformations leading to 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This class of compounds demonstrates the complex interplay between pharmacodynamics and pharmacokinetics, highlighting the importance of metabolism and distribution in their therapeutic effects (Caccia, 2007).
Nucleophilic Aromatic Substitution in Drug Synthesis
The manipulation of arylpiperazine compounds through nucleophilic aromatic substitution plays a critical role in synthetic chemistry. This method enables the quantitative synthesis of various derivatives, showcasing the versatility of arylpiperazine compounds in creating pharmacologically active molecules with potential therapeutic applications (Pietra & Vitali, 1972).
Salicylic Acid Derivatives and COX-Inhibition
Salicylic acid derivatives, closely related in structure to arylpiperazine derivatives, exhibit significant anti-inflammatory and analgesic activities. These compounds, such as ASA, have been studied for their COX-inhibition properties, offering insights into the development of alternative compounds with reduced gastric toxicity (Tjahjono et al., 2022).
Antimicrobial and Antitubercular Applications
Piperazine derivatives have demonstrated efficacy in treating tuberculosis, with compounds like Macozinone showing promise in clinical studies. The targeted inhibition of essential bacterial enzymes by these derivatives underscores their potential in addressing drug-resistant bacterial strains (Makarov & Mikušová, 2020).
DNA Binding and Pharmacological Actions
Compounds like Hoechst 33258, which include piperazine derivatives, bind to the minor groove of DNA, indicating their utility in biological staining and potential as radioprotectors or topoisomerase inhibitors. This application illustrates the broad utility of arylpiperazine derivatives beyond their direct therapeutic uses (Issar & Kakkar, 2013).
Mecanismo De Acción
Target of Action
The primary targets of [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways affected by [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid . Future studies should aim to elucidate these pathways to better understand the compound’s mechanism of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, half-life, and potential toxicity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these influences is crucial for optimizing the compound’s use in research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-10-3-1-2-9(6-10)8-16-5-4-15-13(19)11(16)7-12(17)18/h1-3,6,11H,4-5,7-8H2,(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUINKOTEGBAPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

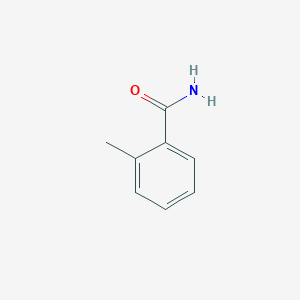
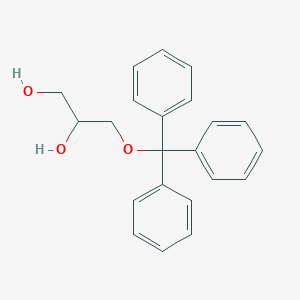
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)
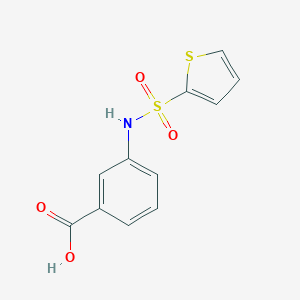


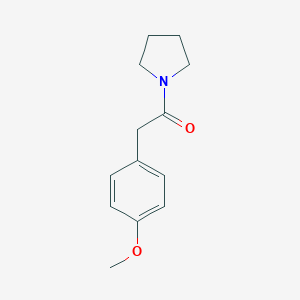

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)
![2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B359637.png)
![{3-Oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetic acid](/img/structure/B359641.png)
![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)
![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)
